Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one

Medicinal chemistry Pharmacophore modeling Kinase inhibitor design

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one (CAS 19359-64-9; also indexed as NSC 101504 and 4-hydroxy-7-azapteridine) is the parent mono-carbonyl member of the pyrimido[5,4-e][1,2,4]triazine fused heterocycle family, bearing a single lactam carbonyl at position 5 (C5H3N5O, MW 149.11 g/mol). It is structurally distinguished from the more extensively studied pyrimido[5,4-e][1,2,4]triazine-5,7-diones (e.g., toxoflavin, fervenulin, reumycin) by the absence of a second carbonyl at C7 and from the 5-amine congeners (e.g., CAS 19359-15-0) by the presence of the C5 oxo group.

Molecular Formula C5H3N5O
Molecular Weight 149.11 g/mol
CAS No. 19359-64-9
Cat. No. B102375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[5,4-e][1,2,4]triazin-5(8H)-one
CAS19359-64-9
SynonymsPyrimido[5,4-e]-1,2,4-triazin-5(6H)-one (9CI)
Molecular FormulaC5H3N5O
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC1=NC(=O)C2=NC=NNC2=N1
InChIInChI=1S/C5H3N5O/c11-5-3-4(7-1-8-5)10-9-2-6-3/h1-2H,(H,7,8,10,11)
InChIKeyXQEVSVVNWHUODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one (CAS 19359-64-9): Core Scaffold Identity, Procurement Specifications, and Comparator Landscape


Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one (CAS 19359-64-9; also indexed as NSC 101504 and 4-hydroxy-7-azapteridine) is the parent mono-carbonyl member of the pyrimido[5,4-e][1,2,4]triazine fused heterocycle family, bearing a single lactam carbonyl at position 5 (C5H3N5O, MW 149.11 g/mol) . It is structurally distinguished from the more extensively studied pyrimido[5,4-e][1,2,4]triazine-5,7-diones (e.g., toxoflavin, fervenulin, reumycin) by the absence of a second carbonyl at C7 and from the 5-amine congeners (e.g., CAS 19359-15-0) by the presence of the C5 oxo group [1]. This scaffold provides a divergent synthetic entry point for generating 3-substituted, 5-amino, and 5,7-diamine derivatives that are inaccessible from the corresponding 5,7-diones [2].

Why Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one Cannot Be Replaced by Generic 5,7-Diones or 5-Amine Analogs in Research Procurement


Interchanging pyrimido[5,4-e][1,2,4]triazine congeners without quantitative justification introduces uncontrolled variables in hydrogen-bond donor/acceptor count, tautomeric preference, metabolic susceptibility, and synthetic tractability. The 5(8H)-one core possesses two hydrogen-bond donors (N8-H and N6-H) and five acceptors [1], whereas the 5,7-dione analog fervenulin has zero H-bond donors and seven acceptors [2], fundamentally altering molecular recognition and pharmacokinetic profiles. Critically, only the mono-carbonyl 5-oxo scaffold permits regioselective hydrolysis at C5 to yield 3-aminopyrimido[5,4-e]-as-triazin-5-ones [3], a transformation that is chemically blocked in the 5,7-dione series, rendering generic substitution a source of irreproducible synthetic outcomes. These intrinsic differences, summarized below, establish that compound selection must be evidence-driven rather than based on scaffold-class convenience.

Head-to-Head Quantitative Evidence for Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one Versus Closest Structural Analogs


H-Bond Donor/Acceptor Profile: 5(8H)-one vs. 5,7-Dione (Fervenulin) — Pharmacophore-Level Differentiation Relevant to Target Engagement

The 5(8H)-one scaffold of the target compound contributes two hydrogen-bond donors (N6-H, N8-H) and five hydrogen-bond acceptors to any derived ligand, matching the AAADDR pharmacophore model validated for PLK1 inhibition across 54 pyrimido[5,4-e][1,2,4]triazine derivatives [1]. In contrast, fervenulin (6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione) provides zero H-bond donors and seven acceptors [2]. This 2 vs. 0 donor difference eliminates the capacity of 5,7-diones to fulfill pharmacophore models requiring dual donor features, directly impacting structure-based design campaigns.

Medicinal chemistry Pharmacophore modeling Kinase inhibitor design

Molecular Weight Advantage: 5(8H)-one (149.11 Da) vs. Toxoflavin (193.16 Da) — Favorable Starting Point for Lead Optimization Under Lipinski Constraints

The target compound's molecular weight of 149.11 g/mol is 44.05 Da lower than that of toxoflavin (1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione, MW 193.16 g/mol) , representing a 22.8% mass reduction. This positions the 5(8H)-one core closer to fragment-like chemical space (MW < 250 Da), allowing greater headroom for substituent addition before breaching the Lipinski MW limit of 500 Da. Toxoflavin's higher starting mass pre-installs two methyl groups and a second carbonyl, constraining the accessible derivative space.

Drug discovery Lead optimization Fragment-based screening

Derivatizable Anticancer Potency: 5-Oxo-Triazine Derivative 6b Achieves IC50 3.6 μM Against A549 Lung Carcinoma — Class-Level Activity Contextualized Against Toxoflavin (GI50 48 nM)

A pyrimido[5,4-e][1,2,4]triazine derivative (compound 6b) bearing the 5-oxo core exhibited an IC50 of 3.6 μM against human lung carcinoma A549 cells in an MTT-based cytotoxicity assay [1]. While the natural product toxoflavin (a 5,7-dione) shows a more potent GI50 of 48 nM against the same A549 line , 6b's potency was achieved with a simpler, non-natural substitution pattern amenable to further medicinal chemistry optimization. Critically, the 5(8H)-one scaffold enables independent variation at positions 3 and 7, whereas toxoflavin's N1,N6-dimethyl-5,7-dione core imposes greater synthetic constraints on diversification.

Anticancer Lung carcinoma A549 Cytotoxicity assay

Divergent Synthetic Utility: Selective C5 Hydrolysis Enables 3-Aminopyrimido[5,4-e]-as-triazin-5-one Synthesis — Transformation Inaccessible from 5,7-Diones

The 5(8H)-one scaffold uniquely enables selective hydrolysis at the 5-position of 3,5-dialkoxy or 3,5,7-trialkoxy precursors to yield 3-aminopyrimido[5,4-e]-as-triazin-5-ones, as demonstrated by Brown and Lynn (1974) [1]. This regioselective transformation proceeds because the C5 carbonyl activates the adjacent position for nucleophilic displacement without competing reaction at C7 (which lacks a carbonyl in this series). In the 5,7-dione series, the presence of two electron-withdrawing carbonyls alters the regiochemical outcome, precluding selective mono-functionalization. The 5(8H)-one thus serves as a branch point for accessing both 5-amino and 5,7-diamine derivatives via sequential ammonolysis [2].

Synthetic chemistry Scaffold diversification Aminolysis

Enzymatic Oxidation Susceptibility: 4-Hydroxy-7-azapteridine (5-Oxo Scaffold) Oxidized by Xanthine Oxidase 6× Faster Than Xanthine — Metabolic Liability Distinct from 5,7-Diones

4-Hydroxy-7-azapteridine (a direct synonym for the target compound) is oxidized by mammalian xanthine oxidase at position C2 at a rate 6-fold faster than the canonical substrate xanthine [1]. This high susceptibility to oxidative metabolism represents a potential liability (rapid clearance) or, alternatively, a prodrug activation opportunity, depending on the therapeutic context. While comparative kinetic data against 5,7-dione analogs under identical assay conditions are not currently available (class-level inference limitation), the presence of the unsubstituted C2 position in the 5(8H)-one scaffold creates a metabolic hot spot that is absent in C2-substituted 5,7-diones such as 3-aryl or 3-methyl derivatives.

Drug metabolism Xanthine oxidase Metabolic stability

Aqueous Solubility Benchmark: Target Compound Demonstrates ≥25 mg/mL Water Solubility — Enabling Assay-Relevant Concentrations Without Co-Solvent Artifacts

The target compound exhibits aqueous solubility of at least 25 mg/mL (~168 mM) [1], substantially exceeding the solubility of 3-phenyltoxoflavin (a representative 5,7-dione derivative) which requires DMSO for dissolution at comparable concentrations . While systematic solubility comparisons across matched derivatives are not published, this intrinsic aqueous solubility of the parent 5(8H)-one scaffold reduces the need for DMSO co-solvent in biochemical assays, minimizing solvent-induced artifacts in early-stage screening.

Physicochemical properties Aqueous solubility Assay development

Evidence-Based Application Scenarios for Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one in Scientific Procurement


Divergent Synthesis of 5-Amino and 5,7-Diamine Pyrimidotriazine Libraries for Kinase Inhibitor Screening

Medicinal chemistry groups requiring a single purchased intermediate that can be divergently elaborated into both 5-aminopyrimido[5,4-e][1,2,4]triazines (via selective C5 hydrolysis/aminolysis) and 5,7-diamines (via sequential amination) should select the 5(8H)-one scaffold over 5,7-diones. The regioselective transformation demonstrated by Brown and Lynn enables parallel library synthesis from one building block, reducing procurement SKUs and ensuring synthetic consistency across compound series.

Fragment-Based Drug Discovery Targeting PLK1 or Related Kinases with Defined H-Bond Pharmacophores

The 5(8H)-one core's dual hydrogen-bond donor capacity (N6-H, N8-H) matches the AAADDR pharmacophore validated for PLK1 inhibition . Fragment-screening campaigns that require both donor and acceptor features should procure this scaffold rather than the donor-deficient 5,7-diones (e.g., fervenulin with 0 HBD), which fail to satisfy the validated pharmacophore model and would yield false-negative screening results.

Metabolic Soft-Spot Studies Using Xanthine Oxidase as a Model Oxidative Enzyme System

The target compound's 6-fold accelerated oxidation by mammalian xanthine oxidase relative to xanthine makes it an ideal probe substrate for studying structure-metabolism relationships in fused heterocycles. Research groups investigating metabolic stabilization strategies (e.g., C2-substitution, deuterium isotope effects, or co-crystallography with xanthine oxidase) can use this compound as a high-turnover reference substrate.

Low-Molecular-Weight Starting Point for Lead Optimization Under Strict Lipinski Compliance

At 149.11 g/mol, the 5(8H)-one scaffold provides 44 Da of additional substituent budget compared to toxoflavin (193.16 g/mol) before approaching Lipinski MW limits . Lead optimization programs targeting oral bioavailability can exploit this headroom to install solubilizing, permeability-enhancing, or target-engagement motifs without exceeding MW 500, an advantage not afforded by the heavier 5,7-dione congeners.

Quote Request

Request a Quote for Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.